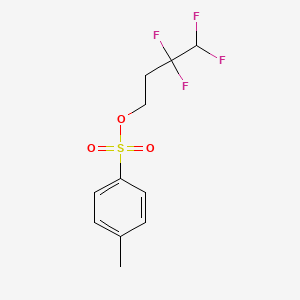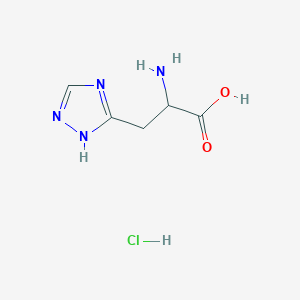
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a triazole ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides suggests a scalable approach for industrial applications .
化学反応の分析
Types of Reactions
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of N-protected β-aminoalcohol by potassium permanganate.
Substitution: The nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and aminoguanidine hydrochloride for substitution reactions . Microwave irradiation is often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and other triazole-fused heterocycles .
科学的研究の応用
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes . The exact molecular pathways and targets are still under investigation, but its ability to interact with these enzymes suggests potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride .
Uniqueness
What sets 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride apart is its unique combination of an amino group, a triazole ring, and a propanoic acid moiety. This structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C5H9ClN4O2 |
|---|---|
分子量 |
192.60 g/mol |
IUPAC名 |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-3(5(10)11)1-4-7-2-8-9-4;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);1H |
InChIキー |
FLLXZQKPJMRHHK-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



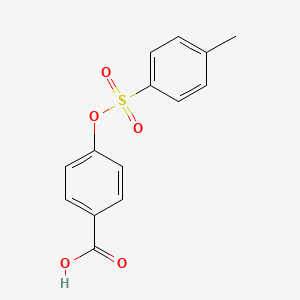
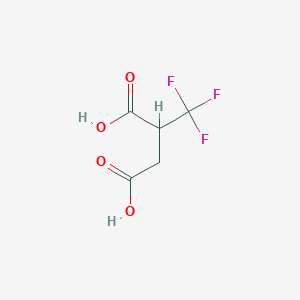
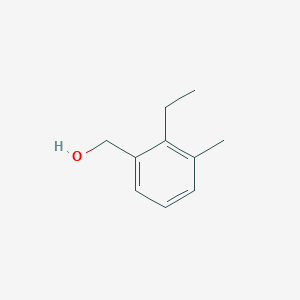
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
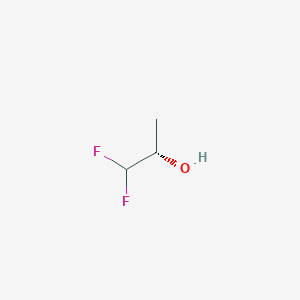
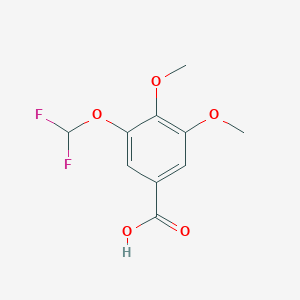
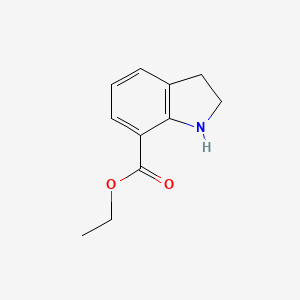
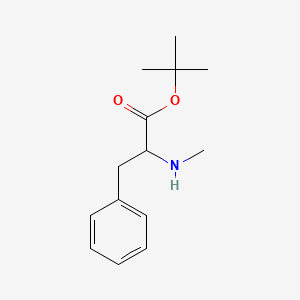
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
